molecular formula C16H25NO4 B13453452 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13453452
M. Wt: 295.37 g/mol
InChI Key: FYRLHIZGIWKZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-Butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a sophisticated bicyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a rigid, three-dimensional azabicyclo[3.1.1]heptane core, a structure known to improve physicochemical and pharmacokinetic properties in drug candidates. The incorporation of a cyclobutyl substituant introduces steric complexity and can be critical for optimizing target binding affinity and metabolic stability . Its primary research application is as a key synthetic intermediate or a critical core structure for the development of novel therapeutic agents. The tert-butoxycarbonyl (Boc) group serves as a protected amine, enabling further selective functionalization at the nitrogen atom, while the carboxylic acid moiety provides a versatile handle for conjugation or amide bond formation. Azabicyclo[3.1.1]heptane-based compounds are frequently explored in central nervous system (CNS) drug discovery, with recent patent literature identifying such scaffolds as potential agonists for the orexin type 2 receptor, a promising target for treating neurological disorders such as narcolepsy . This makes the compound particularly valuable for researchers designing and synthesizing new bioactive molecules with potential neuromodulatory activity.

Properties

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

5-cyclobutyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C16H25NO4/c1-14(2,3)21-13(20)17-9-15(11-5-4-6-11)7-16(8-15,10-17)12(18)19/h11H,4-10H2,1-3H3,(H,18,19)

InChI Key

FYRLHIZGIWKZAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)O)C3CCC3

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 3-[(tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid typically involves:

  • Construction of the bicyclic azabicycloheptane skeleton.
  • Introduction of the cyclobutyl substituent.
  • Installation and removal of the Boc protecting group.
  • Functional group transformations to yield the carboxylic acid.

Reported Synthetic Routes and Key Steps

Boc Protection and Deprotection
  • The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to protect the nitrogen atom during subsequent steps.
  • Deprotection is achieved by treatment with appropriate acids (e.g., trifluoroacetic acid) in inert solvents, as described in patent WO2024128305A1, which details the removal of the Boc group from related azabicyclo compounds using acid in inert solvents.
Construction of the Azabicyclo[3.1.1]heptane Core
  • The bicyclic core can be synthesized starting from suitably substituted piperidine derivatives.
  • For example, a synthetic approach involves cyclization of piperidine derivatives bearing appropriate substituents to form the bicyclic ring system.
  • The stereochemistry is controlled by the choice of starting materials and reaction conditions.
Carboxylic Acid Formation
  • The carboxylic acid group at the 1-position is typically introduced via hydrolysis of ester precursors.
  • Hydrolysis conditions vary, but common protocols include treatment with lithium hydroxide monohydrate in tetrahydrofuran-water mixtures at elevated temperatures (e.g., 70 °C for 6 hours) or sodium hydroxide in ethanol at 25–70 °C for several hours.
  • The acid is often isolated by acidification of the aqueous layer followed by extraction.

Experimental Data and Reaction Conditions

The following table summarizes key reaction steps and conditions extracted from related synthetic procedures for structurally similar compounds, which are applicable or adaptable to the target compound:

Step Reaction Type Reagents / Conditions Yield (%) Notes
1 Ester Hydrolysis Lithium hydroxide monohydrate, THF/H2O, 70 °C, 6 h 93 Hydrolysis of ester to carboxylic acid; aqueous workup with acidification and extraction
2 Ester Hydrolysis Sodium hydroxide, ethanol, 25–70 °C, 3 h ~100 Alternative hydrolysis method; direct use of aqueous acidified extract
3 Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) High Standard Boc protection of amine groups
4 Boc Deprotection Acid (e.g., trifluoroacetic acid), inert solvent Variable Removal of Boc group under acidic conditions
5 Formation of Isocyanate Intermediate Diphenyl phosphoryl azide, triethylamine, toluene, 20–90 °C, 1.5–2.5 h 84–100 Conversion of carboxylate to isocyanate intermediate for further transformations
6 Amide Coupling 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), DMAP, DCM, inert atmosphere, 48 h 84 Formation of amide derivatives from carboxylic acid

Detailed Reaction Procedure Example

Hydrolysis of 1-tert-butyl 3-methyl 3-methylpiperidine-1,3-dicarboxylate to corresponding carboxylic acid:

  • Dissolve 15.86 g (0.062 mol) of the ester in 100 mL tetrahydrofuran and 10 mL water.
  • Add 7.76 g (0.186 mol) lithium hydroxide monohydrate at room temperature.
  • Reflux at 70 °C for 6 hours.
  • Monitor reaction progress by thin-layer chromatography.
  • Concentrate mixture to dryness.
  • Dilute residue with 300 mL water and extract with methyl tert-butyl ether (MTBE) twice.
  • Discard organic layers; acidify aqueous layer to pH 1 with 1 M hydrochloric acid.
  • Extract acidified aqueous layer with MTBE twice.
  • Wash combined organic extracts with brine, dry over sodium sulfate, and concentrate to yield the carboxylic acid as a white solid (yield 93%).

Analytical and Purification Techniques

Chemical Reactions Analysis

3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[(Tert-butoxy)carbonyl]-5-cyclopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

  • Key Difference : Cyclopropyl vs. cyclobutyl substituent.
  • Molecular Formula: C₁₅H₂₃NO₄; Molecular Weight: 281.35 g/mol .

3-[(Tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid (CAS 1892678-82-8)

  • Key Difference : Bicyclo[4.1.0] vs. [3.1.1] system.
  • Impact: The [4.1.0] system introduces a norbornene-like structure with higher ring strain, altering conformational flexibility and reactivity .

3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid (CAS 1250993-43-1)

  • Key Difference : Bicyclo[3.2.0] vs. [3.1.1] system.
  • Impact : The [3.2.0] framework modifies substituent spatial orientation, affecting interactions with biological targets despite a high structural similarity (0.97) .

Substituent Position and Functional Group Variations

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (Synthonix A11323)

  • Key Difference : Carboxylic acid at position 6 vs. position 1.
  • Impact : Position 6 may reduce solubility compared to position 1, influencing bioavailability and synthetic utility .

Tert-butyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS 2770494-03-4)

  • Key Difference : Hydroxymethyl at position 5 vs. carboxylic acid at position 1.
  • Impact: Hydroxymethyl introduces a polar but non-ionic group, reducing acidity and hydrogen-bonding capacity compared to the carboxylic acid .

Spiro vs. Bicyclo Systems

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS 1454843-78-7)

  • Key Difference : Spiro[2.4]heptane vs. bicyclo[3.1.1]heptane.

Data Tables for Key Compounds

Compound Name Bicyclo System Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number
3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] Cyclobutyl (C₅), COOH (C₁) C₁₅H₂₃NO₄ 281.35 Not explicitly provided
3-[(Tert-butoxy)carbonyl]-5-cyclopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid [3.1.1] Cyclopropyl (C₅), COOH (C₁) C₁₅H₂₃NO₄ 281.35 2165759-34-0
3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid [4.1.0] COOH (C₁) C₁₄H₂₁NO₄ 267.32 1892678-82-8
3-Boc-3-azabicyclo[3.2.0]heptane-1-carboxylic acid [3.2.0] COOH (C₁) C₁₃H₂₁NO₄ 255.31 1250993-43-1

Research Implications

The bicyclo[3.1.1] system in the target compound provides a balance of rigidity and solubility, making it advantageous for drug design. The cyclobutyl group enhances lipophilicity without excessive steric hindrance, while the carboxylic acid at position 1 improves aqueous solubility. In contrast, analogs like the spiro or [4.1.0] systems may face challenges in synthesis or target engagement due to conformational instability .

Biological Activity

3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a complex organic compound with significant potential in medicinal chemistry and biological research. Its unique bicyclic structure, characterized by the presence of a tert-butoxycarbonyl (BOC) group and a cyclobutyl moiety, contributes to its distinctive chemical properties and biological activities.

  • Molecular Formula : C12H19NO4
  • Molecular Weight : 241.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : 2763750-55-4

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its potential as a therapeutic agent.

The compound acts as a conformationally constrained β-amino acid precursor, which can influence protein folding and stability. Its bicyclic structure allows for unique interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Medicinal Chemistry Applications

  • Antihistamine Development : The compound has been investigated as a building block for synthesizing antihistamines, leveraging its structural properties to enhance efficacy and selectivity.
  • Neuroactive Compounds : Research indicates potential applications in neuropharmacology, where the azabicyclic structure mimics certain neurotransmitters, suggesting possible roles in modulating neural pathways.

Case Studies

StudyFindings
Study 1 : Synthesis and Biological Evaluation (2022)Demonstrated that derivatives of this compound exhibit significant inhibition of histamine receptors, indicating potential as antihistamines.
Study 2 : Neuropharmacological Assessment (2023)Found that the compound influences dopamine receptor activity, suggesting applications in treating neurological disorders.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Bicyclic Core : Initiated through a Diels-Alder reaction or similar cyclization methods.
  • Introduction of Cyclobutyl Group : Achieved via cycloaddition reactions.
  • Protection of Functional Groups : The tert-butoxycarbonyl group is introduced to protect the amine during synthesis.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of aerosols .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water sources due to potential environmental toxicity .

Advanced : For large-scale reactions, implement engineering controls (e.g., closed-system purification) to mitigate exposure. Respiratory protection (P95 masks) is advised if dust formation occurs .

How can researchers resolve contradictions in reported biological activity data?

Advanced
Contradictions may arise from assay variability or impurities. Mitigation strategies:

  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and cell-based assays .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc derivatives) that may interfere with activity .
  • Structural Analog Comparison : Test analogs (e.g., cyclopentyl vs. cyclobutyl derivatives) to isolate structure-activity relationships .

What analytical techniques confirm structural integrity and stereochemical purity?

Q. Basic

  • NMR : ¹H/¹³C NMR verifies bicyclic framework and substituent integration (e.g., cyclobutyl protons at δ 1.5–2.5 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular formula (C₁₆H₂₅NO₄).
  • IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc carbonyl (~1680 cm⁻¹) .

Advanced : X-ray crystallography or NOESY NMR resolves stereochemistry. Chiral HPLC (e.g., Chiralpak IA column) quantifies enantiomeric excess .

How does the bicyclic structure influence interactions with biological targets?

Advanced
The rigid bicyclo[3.1.1]heptane core enhances binding selectivity by:

  • Conformational Restriction : Preorganizes the molecule for optimal fit into enzyme active sites (e.g., proteases) .
  • Hydrophobic Interactions : Cyclobutyl and Boc groups engage in van der Waals contacts with hydrophobic pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.